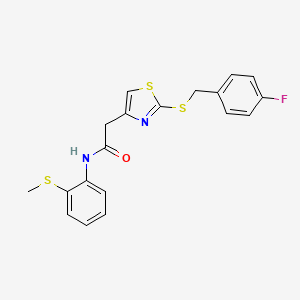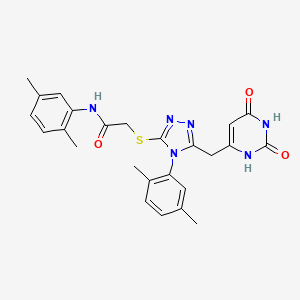![molecular formula C24H20FNO6S B2751103 (3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-36-9](/img/structure/B2751103.png)
(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of diaryltetrahydroquinolin . It is synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Synthesis Analysis
The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N -furoylation processes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research has explored various synthetic pathways and chemical transformations involving compounds with structural similarities to the one mentioned. For instance, studies have shown the synthesis of xanthones and related products through reactions involving similar methanone compounds. These synthetic pathways are critical for developing novel compounds with potential applications in medicinal chemistry and material science (Johnson et al., 2010).
Antitumor Agents
Compounds bearing structural resemblance have been synthesized and evaluated for their potential as antitumor agents. This includes the development of derivatives of benzofuran-carboxylic acid ethyl ester, demonstrating selective cytotoxicity against tumorigenic cell lines. Such research underpins the exploration of novel therapeutic agents, highlighting the importance of structural modifications in enhancing biological activity (Hayakawa et al., 2004).
Enzyme Inhibition
Studies have also focused on the synthesis of novel bromophenols and their derivatives, investigating their inhibitory properties on human enzymes such as carbonic anhydrase. This enzyme plays a significant role in various physiological processes, and its inhibition can be leveraged for treating conditions like glaucoma, epilepsy, and osteoporosis. The research demonstrates the potential of these compounds to serve as leads for developing new inhibitors (Balaydın et al., 2012).
Antioxidant Properties
The antioxidant capabilities of similar compounds have been synthesized and evaluated, revealing their potential in combating oxidative stress. These findings support the ongoing search for effective antioxidants that can mitigate free radical damage, contributing to the development of novel treatments for diseases associated with oxidative stress (Çetinkaya et al., 2012).
Molecular Interactions and Structure Analysis
Research into the crystal structure and molecular interactions of compounds with similar structural motifs provides insights into their potential applications. Studies have examined hydrogen bonding and other interactions, contributing to a better understanding of molecular behavior in solid states and the design of materials with specific properties (Mohri et al., 2015).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its therapeutic properties, given that similar compounds are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . Further studies could also explore its potential applications in the production of new materials .
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO6S/c1-30-18-8-6-17(7-9-18)26-14-23(33(28,29)22-11-5-16(25)13-19(22)26)24(27)15-4-10-20(31-2)21(12-15)32-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRZJIZJMZLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2751021.png)




![4-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2751031.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2751032.png)
![diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2751033.png)

![5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2751037.png)




